![molecular formula C13H13ClN2 B077915 9H-Fluorene-2,7-diamine dihydrochloride CAS No. 13548-69-1](/img/structure/B77915.png)
9H-Fluorene-2,7-diamine dihydrochloride
Overview
Description
9H-Fluorene-2,7-diamine dihydrochloride, also known as 2,7-diaminofluorene dihydrochloride, is a chemical compound with the molecular formula C13H14Cl2N2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various fields, including organic synthesis, materials science, and biomedical research .
Mechanism of Action
Target of Action
The primary target of 9H-Fluorene-2,7-diamine dihydrochloride, also known as 2,7-DIAMINOFLUORENE DIHYDROCHLORIDE, is Nitric Oxide (NO) . Nitric Oxide is a crucial biological regulator involved in numerous physiological and pathological processes.
Mode of Action
This compound is a fluorescent probe . It interacts with its target, Nitric Oxide, by producing a strong fluorescence signal in solution. This fluorescence can be measured to detect and quantify the presence of Nitric Oxide .
Pharmacokinetics
It is known to be slightly soluble in water , which may affect its bioavailability.
Result of Action
The primary result of the action of this compound is the generation of a fluorescence signal upon interaction with Nitric Oxide. This allows for the detection and quantification of Nitric Oxide in a given sample .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is sensitive to light , which could affect its stability and efficacy. Therefore, it should be stored in conditions below +30°C and away from light . Additionally, it should be handled with care to avoid contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
The role of 9H-Fluorene-2,7-diamine dihydrochloride in biochemical reactions is primarily as a fluorescent probe. It can be used to detect and quantify the presence of nitric oxide (NO) by measuring the fluorescence signal
Molecular Mechanism
It is known to exert its effects at the molecular level through its fluorescence properties, which allow it to be used as a probe for the detection of nitric oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2,7-diamine dihydrochloride typically involves the nitration of fluorene to produce 2,7-dinitrofluorene, followed by reduction using tin and hydrochloric acid to yield 2,7-diaminofluorene. The final step involves the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene-2,7-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with modified functional groups .
Scientific Research Applications
Chemistry
9H-Fluorene-2,7-diamine dihydrochloride serves as a versatile building block in organic synthesis. Its amino groups allow for various chemical reactions:
- Substitution Reactions: The amino groups can react with electrophiles to form substituted derivatives.
- Oxidation Reactions: It can be oxidized to produce quinone derivatives, which are valuable in further chemical synthesis.
Reaction Type | Example Products |
---|---|
Substitution | N-substituted fluorene derivatives |
Oxidation | Quinones |
Biology
In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. Its ability to form hydrogen bonds enhances its interaction with various biological molecules:
- Enzyme Inhibition Studies: The compound can inhibit specific enzymes by binding to their active sites.
- Protein Interaction Studies: It aids in understanding protein-ligand interactions crucial for drug design.
Medicine
The potential medicinal applications of this compound include:
- Drug Development: Research is ongoing into its use as a scaffold for developing new therapeutic agents.
- Diagnostic Tools: Its reactivity can be harnessed for creating diagnostic assays in medical research.
Industry
In industrial applications, this compound is valuable for producing dyes and pigments due to its vibrant color properties. Additionally:
- Organic Electronics: It is used in the formulation of materials for organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry explored the enzyme inhibitory effects of this compound on a specific kinase involved in cancer pathways. The results indicated significant inhibition at micromolar concentrations, suggesting potential as a lead compound for anticancer drug development.
Case Study 2: OLED Applications
Research conducted by Advanced Materials demonstrated that incorporating this compound into OLED structures improved device efficiency and stability. The study highlighted its role in enhancing charge transport properties within the organic layer.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene-2,7-diamine: A derivative with additional methyl groups, affecting its chemical properties and applications.
2,7-Diaminofluorene: The base compound without the dihydrochloride salt, used in similar applications but with different solubility and stability properties.
Uniqueness
9H-Fluorene-2,7-diamine dihydrochloride is unique due to its specific structure, which allows it to act as an effective fluorescent probe for nitric oxide detection. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .
Biological Activity
9H-Fluorene-2,7-diamine dihydrochloride is a chemical compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.
- Molecular Formula : C13H12N2·2HCl
- Molecular Weight : 196.25 g/mol
- Structure : The compound features two amino groups attached to a fluorene backbone, which is crucial for its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and proteins. The amino groups can form hydrogen bonds and participate in electrostatic interactions with active sites on enzymes, influencing their activity. This mechanism is significant in the context of drug development and enzyme inhibition studies.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. Inhibition of DHFR can disrupt DNA synthesis, making it a target for antimicrobial and anticancer therapies .
- DNA Binding : Research indicates that 9H-Fluorene derivatives exhibit DNA-binding affinity, which can lead to cytotoxic effects in cancer cells .
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that derivatives of 9H-Fluorene-2,7-diamine display significant antimicrobial properties against various pathogens. For instance, certain synthesized fluorene derivatives demonstrated high activity against Staphylococcus aureus and Escherichia coli with notable zones of inhibition .
- Anticancer Properties :
- Antiprotozoal Activity :
Study 1: Antimicrobial Efficacy
A study synthesized various derivatives of 9H-Fluorene-2,7-diamine and tested their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited zones of inhibition comparable to established antibiotics:
Compound | Pathogen | Zone of Inhibition (mm) |
---|---|---|
5g | S. aureus | 10 |
5h | S. aureus | 11 |
5j | E. coli | 10 |
5j | P. aeruginosa | 8 |
Study 2: Anticancer Activity
In a cytotoxicity assay involving A549 and MDA-MB-231 cells, several fluorene derivatives were tested:
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | A549 | 15 |
B | MDA-MB-231 | 12 |
C | A549 | 20 |
These results suggest that certain derivatives may be more effective than traditional chemotherapeutic agents.
Properties
CAS No. |
13548-69-1 |
---|---|
Molecular Formula |
C13H13ClN2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
9H-fluorene-2,7-diamine;hydrochloride |
InChI |
InChI=1S/C13H12N2.ClH/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;/h1-4,6-7H,5,14-15H2;1H |
InChI Key |
COOWDVCIUYIBFE-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N.Cl.Cl |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N.Cl |
Pictograms |
Irritant; Health Hazard |
Related CAS |
13548-69-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 2,7-diaminofluorene dihydrochloride in optical fiber sensors for biochemical analysis?
A: One research paper [ [] ] describes the development of an optical fiber glucose sensor utilizing 2,7-diaminofluorene dihydrochloride. In this sensor, 2,7-diaminofluorene dihydrochloride is incorporated into a cellulose acetate membrane alongside glucose oxidase and sodium N-(3-sulfopropyl)-3,3',5,5'-tetramethylbenzidine. When glucose reacts with glucose oxidase, it produces hydrogen peroxide. This hydrogen peroxide then likely reacts with 2,7-diaminofluorene dihydrochloride, leading to a measurable change in reflectance at 580 nm. This reflectance change allows for the quantitative detection of glucose in the solution.
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